The RAF/MEK/ERK pathway represents a critical signaling cascade in oncogenesis, frequently activated through mutations in upstream regulators like RAS and RAF. This three-layered protein kinase cascade transduces signals from cell surface receptors to cytosolic and nuclear targets, ultimately driving processes essential for tumor development and maintenance, including cell proliferation, survival, and differentiation. Aberrant activation of this pathway is detected in numerous human cancers, primarily through oncogenic alterations in BRAF or RAS genes, making it a rational therapeutic target for precision oncology approaches. MEK1 and MEK2 (MEK1/2) occupy a central position in this pathway, serving as the only known activators of ERK1/2 through dual-specificity phosphorylation of threonine and tyrosine residues within their activation loops. Despite their crucial role in oncogenic signaling, MEK1/2 are rarely mutated in cancer, instead being hyperactivated through upstream oncogenic events [1].
The therapeutic targeting of MEK1/2 offers several advantages in drug development. First, MEK1/2 exhibit remarkably narrow substrate specificity, with ERK1/2 representing their only known physiological substrates. This specificity enables precise interruption of the RAF/MEK/ERK pathway without directly affecting parallel signaling networks. Second, the unique structural features of MEK1/2 have enabled the design of highly selective ATP-noncompetitive inhibitors that avoid the challenges associated with targeting the conserved ATP-binding pocket present in all protein kinases. These allosteric inhibitors induce conformational changes that lock MEK1/2 into catalytically inactive states, providing exceptional specificity and overcoming the obstacle of competing with high intracellular ATP concentrations [1]. Among these advanced MEK1/2 inhibitors, RO4987655 (also known as CH4987655) has emerged as a promising therapeutic agent with potent anti-tumor activity demonstrated in both preclinical models and clinical trials [2] [3].
This compound is an orally active small molecule inhibitor targeting mitogen-activated protein kinase kinase (MAP2K or MEK) with the chemical name 3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-5-(3-oxo-1,2-oxazinan-2-ylmethyl)benzohydroxamic acid 2-hydroxyethyl ester [3]. This compound belongs to the class of allosteric MEK inhibitors that uniquely bind adjacent to, rather than within, the ATP-binding pocket of MEK1/2. The compound's molecular structure enables specific interactions with key residues in the allosteric binding site, inducing conformational changes that stabilize MEK1/2 in a catalytically inactive state [1].
The binding mechanism of this compound exploits unique structural features of MEK1/2, particularly the presence of a specific pocket near the ATP-binding site that accommodates the inhibitor. Structural analyses reveal that MEK1/2 consist of a small N-terminal lobe and a large C-terminal lobe, with the catalytic site residing in the deep cleft between these lobes. The inhibitor binding affects the orientation of the αC-helix in the small lobe and the activation loop in the large lobe, both critical for catalytic competence. In the native state, a salt bridge formation between Lys97 (MEK1) and Glu114 (MEK1) indicates a catalytically active conformation, while this compound binding disrupts this arrangement, locking the kinase in an inactive form [1].
This compound functions through allosteric inhibition that prevents MEK1/2 from phosphorylating their downstream targets ERK1/2. Unlike ATP-competitive inhibitors that must compete with high intracellular ATP concentrations (typically in the mM range), this compound's non-competitive mechanism allows for effective target inhibition independent of ATP levels. This allosteric binding prevents the phosphorylation and activation of ERK1/2, thereby interrupting the transmission of proliferative and survival signals through the RAF/MEK/ERK pathway [1] [3].
The selectivity profile of this compound is exceptionally high for MEK1/2, with minimal off-target effects against other kinases. This specificity stems from its unique binding mode that exploits structural features not conserved across the kinome. Preclinical assessment demonstrated that this compound binds to and inhibits MEK1, resulting in suppression of MEK-dependent cell signaling and tumor cell proliferation. The high selectivity translates to a favorable therapeutic window in clinical applications, potentially reducing adverse effects associated with off-target kinase inhibition [3] [4].
Table 1: Key Molecular Characteristics of this compound
| Parameter | Specification | Biological Significance |
|---|---|---|
| Chemical name | 3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-5-(3-oxo-1,2-oxazinan-2-ylmethyl)benzohydroxamic acid 2-hydroxyethyl ester | Complex structure enabling specific allosteric binding |
| Molecular weight | Not specified in sources | Small molecule suitable for oral administration |
| Target | MEK1 and MEK2 | Key signaling nodes in RAF/MEK/ERK pathway |
| Inhibition type | Allosteric, ATP-noncompetitive | Avoids competition with high cellular ATP concentrations |
| Selectivity | High for MEK1/2 | Minimal off-target effects |
| Primary effect | Inhibition of ERK1/2 phosphorylation | Disruption of proliferative and survival signaling |
The primary biochemical consequence of this compound-mediated MEK inhibition is the dephosphorylation of ERK1/2, which prevents their translocation to the nucleus and subsequent activation of transcription factors involved in cell cycle progression and survival. This inhibition leads to cell cycle arrest predominantly in the G1 phase through downregulation of positive cell cycle regulators such as cyclin D1. Additionally, this compound treatment modulates expression of apoptotic regulators, potentially shifting the balance toward programmed cell death in susceptible tumor cells [1] [3] [4].
The inhibition of the RAF/MEK/ERK pathway by this compound also triggers compensatory feedback mechanisms that have important implications for therapeutic efficacy and resistance development. Proteomic analyses using reverse phase protein arrays (RPPA) in preclinical models revealed that this compound treatment not only downregulates pERK1/2 but also induces upregulation of pMEK1/2, pC-RAF, and pAKT, the latter indicating activation of the compensatory PI3K pathway. These feedback loops may contribute to the rebound in [18F]FDG uptake observed after initial suppression and represent potential mechanisms of acquired resistance [3] [4].
Extensive in vitro studies have characterized the anti-proliferative activity of this compound across various cancer cell lines. Cell proliferation assays demonstrated concentration-dependent inhibition of viable cells following this compound treatment, with particular sensitivity observed in models harboring mutations in the RAF/MEK/ERK pathway. Western blot analyses confirmed the dose-dependent suppression of pERK1/2 without affecting total ERK levels, validating the specific on-target mechanism of action. These experiments also revealed the temporal dynamics of pathway inhibition, with rapid reduction in pERK levels within hours of drug exposure [3] [4].
Further mechanistic studies examined the effect of this compound on downstream effectors of the RAF/MEK/ERK pathway. Treatment resulted in decreased expression of cyclin D1, a key cell cycle regulator transcriptionally controlled by ERK signaling. This reduction provides a molecular explanation for the G1 cell cycle arrest observed in sensitive models. Additionally, modulation of apoptotic markers indicated that this compound can promote programmed cell death in certain contexts, though the primary anti-tumor effect appears to be cytostatic rather than directly cytotoxic [4].
This compound demonstrated promising anti-tumor activity in human tumor xenograft models, particularly in K-ras-mutated lung adenocarcinoma. Studies employing [18F]FDG-PET imaging to monitor metabolic response observed modest decreases in tumor glucose uptake as early as 2 hours post-treatment, with maximal suppression typically occurring on day 1. This early metabolic response preceded changes in tumor volume, supporting the use of functional imaging as a pharmacodynamic biomarker for MEK inhibition. Interestingly, a rebound in [18F]FDG uptake was frequently observed on day 3, coinciding with activation of compensatory pathways as identified by proteomic analyses [3].
The relationship between tumor genetics and drug response was evaluated across multiple xenograft models. While K-ras-mutated models generally showed sensitivity to this compound monotherapy, the degree of response varied considerably, suggesting additional genetic factors influence susceptibility to MEK inhibition. Reverse phase protein array (RPPA) analyses of treated xenografts provided systems-level understanding of the signaling adaptations following MEK inhibition, revealing not only the intended suppression of MAPK signaling but also compensatory activation of alternative survival pathways [3] [4].
Table 2: Preclinical Efficacy of this compound in Xenograft Models
| Model Type | Genetic Background | Response Metrics | Key Findings |
|---|---|---|---|
| Human lung adenocarcinoma xenografts | K-ras mutation | [18F]FDG-PET, tumor volume, proteomic profiling | Early decrease in [18F]FDG uptake at 2h, maximal at day 1; rebound at day 3; decreased pERK1/2, pMKK4, pmTOR on day 1 |
| Melanoma models | BRAF mutation | Tumor growth inhibition | Significant anti-tumor activity supporting clinical development in BRAF-mutant melanoma |
| Colorectal cancer models | KRAS mutation | Tumor growth inhibition | Limited single-agent activity observed |
| Multiple xenograft models | Various RAS/RAF mutations | [18F]FDG-PET response | 69% showed decreased [18F]FDG uptake between baseline and day 15 |
The initial phase I dose-escalation study of this compound assessed the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), safety, pharmacokinetic/pharmacodynamic profile, and preliminary antitumor activity in patients with advanced solid tumors. The trial employed an initial dose escalation using once-daily dosing, followed by escalation using twice-daily scheduling. The study established the MTD at 8.5 mg twice daily (total daily dose of 17.0 mg), with dose-limiting toxicities including blurred vision and elevated creatine phosphokinase [5].
The pharmacokinetic profile of this compound demonstrated dose linearity and a half-life of approximately 4 hours, supporting the twice-daily dosing regimen to maintain therapeutic exposure. At the MTD, target inhibition assessed by suppression of extracellular signal-regulated kinase phosphorylation in peripheral blood mononuclear cells was high (mean 75%) and sustained, with concentrations remaining above the IC50 for 90% of the dosing interval. Of the evaluable patients, clinical benefit was seen in 21.1%, including two partial responses (one confirmed and one unconfirmed). Metabolic response assessed by fluorodeoxyglucose-positron emission tomography (FDG-PET) showed that 79.4% of patients exhibited reduced FDG uptake between baseline and day 15 [5].
A phase I expansion study further evaluated this compound in selected patients with advanced cancers harboring RAS-RAF mutations. This multicenter trial included specific cohorts of melanoma, non-small cell lung cancer (NSCLC), and colorectal cancer patients receiving oral this compound continuously at the recommended dose of 8.5 mg twice daily until disease progression. The safety profile was consistent with other MEK inhibitors, with the most frequent adverse events being rash, acneiform dermatitis, and gastrointestinal disorders, mostly grade 1/2 in severity [2].
The antitumor activity varied across tumor types and mutational status. In BRAF-mutated melanoma, 4 of 17 patients (24%) achieved partial responses. Interestingly, activity was also observed in BRAF wild-type melanoma, with 4 of 20 patients (20%) showing partial responses. In KRAS-mutant NSCLC, 2 of 18 patients (11%) achieved partial responses. However, no objective responses were observed in KRAS-mutant colorectal cancer, where all patients eventually developed disease progression. Paired tumor biopsies demonstrated reduced ERK phosphorylation across all cohorts, confirming target engagement regardless of clinical response [2].
Table 3: Clinical Efficacy of this compound in Phase I Expansion Study
| Tumor Type | Mutation Status | Patient Number | Response Rate | Clinical Outcome |
|---|---|---|---|---|
| Melanoma | BRAF mutation | 17 | 24% (4 PR) | Clinical activity supporting MEK inhibition in BRAF-mutant melanoma |
| Melanoma | BRAF wild-type | 20 | 20% (4 PR) | Activity in non-BRAF mutated melanoma |
| NSCLC | KRAS mutation | 18 | 11% (2 PR) | Modest single-agent activity |
| Colorectal cancer | KRAS mutation | 30 | 0% | All patients developed progressive disease |
Cell Proliferation Assay: The anti-proliferative effects of this compound were evaluated using the Cell Counting Kit-8 (Dojindo Molecular Technologies) according to manufacturer specifications. Cells were plated in 96-well plates and treated with various concentrations of this compound for 72 hours. Following treatment, viable cells were quantified spectrophotometrically, and IC50 values were calculated from dose-response curves. Each experiment included appropriate controls and was performed with multiple replicates to ensure statistical reliability [3] [4].
Western Blot Analysis: For protein expression and phosphorylation analysis, cells were treated with this compound for indicated periods and lysed using cell lysis buffer (Cell Signaling Technology) containing protease inhibitor cocktail (cOmplete, EDTA-free, Roche), phosphatase inhibitor cocktails 2 and 3 (Sigma), and 1 mM PMSF (Sigma). Proteins were separated by SDS-PAGE, transferred to membranes, and probed with primary antibodies against pEGFR (Y1068), EGFR, pMKK4 (S257/T261), MKK4, pAKT (S473), AKT, pERK (T202/Y204), ERK, pMEK1/2 (S217/S221), MEK, Cyclin D1, and actin. Protein bands were visualized with HRP-conjugated secondary antibodies and enhanced chemiluminescence detection systems [4].
Xenograft Models and this compound Administration: Human lung adenocarcinoma cell line NCI-H2122 was maintained according to ATCC recommendations and implanted into immunocompromised mice to establish xenograft tumors. This compound was dissolved in 50% ethanol/50% Cremophor EL (Sigma) and stored at -20°C. The vehicle and this compound stock solutions were diluted fivefold with distilled water on each dosing day before administration to animals [3] [4].
Molecular Imaging Protocol: [18F]FDG uptake was studied in xenograft models from day 0 to day 9 of this compound therapy using microPET Focus 120 (CTI Concorde Microsystems). Animals underwent baseline imaging followed by serial scans at specified timepoints after treatment initiation. Image analysis included quantification of standardized uptake values (SUVs) to objectively measure changes in tumor glucose metabolism following MEK inhibition [3].
Proteomic Analysis Using Reverse Phase Protein Arrays (RPPA): The in vivo effects of this compound on MAPK/PI3K pathway components were assessed by RPPA. Tumor samples collected at various timepoints after treatment were processed and analyzed using validated antibodies against key signaling proteins and phosphoproteins. This high-throughput antibody-based technology enabled quantitative assessment of activated signaling pathways and identification of biomarkers of drug response and resistance [3] [4].
A primary limitation of this compound monotherapy is the rapid development of compensatory signaling through alternative pathways that sustain tumor survival and proliferation. Proteomic analyses using RPPA revealed that this compound treatment not only downregulates pERK1/2 but also induces upregulation of pMEK1/2, pC-RAF, and pAKT. The increased pAKT indicates activation of the compensatory PI3K pathway, which parallels the rebound in [18F]FDG uptake observed following initial suppression and represents a key mechanism of adaptive resistance [3] [4].
This pathway crosstalk between MAPK and PI3K signaling networks presents a significant challenge for single-agent MEK inhibition. The rebound activation of these compensatory mechanisms often occurs within days of treatment initiation, potentially limiting the durability of clinical responses. These findings provide a molecular rationale for combination therapies that simultaneously target multiple nodes in interconnected signaling networks to prevent or delay the emergence of resistance [3].
The clinical activity of this compound demonstrated significant variation across different tumor types, highlighting the importance of context-dependent vulnerability to MEK inhibition. While promising activity was observed in both BRAF-mutant and wild-type melanoma, as well as modest activity in KRAS-mutant NSCLC, no objective responses were seen in KRAS-mutant colorectal cancer. This differential sensitivity underscores that mutational status alone is insufficient to predict response and suggests that additional tissue-specific factors influence dependency on MEK signaling [2].
The lack of efficacy in KRAS-mutant colorectal cancer despite evidence of target engagement (reduced ERK phosphorylation) indicates that these tumors may possess inherent resistance mechanisms that bypass the requirement for MEK-ERK signaling. Possible explanations include the activation of alternative proliferative pathways or the presence of parallel survival signals that maintain viability despite MEK inhibition. Understanding these tissue-specific differences is crucial for appropriate patient selection and future drug development efforts [2].
The following diagram illustrates the signaling pathway and the compensatory mechanisms that lead to resistance when MEK is inhibited by this compound:
> RAF/MEK/ERK Signaling Pathway and this compound Mechanism: This diagram illustrates the canonical RAF/MEK/ERK signaling cascade and the points where this compound exerts its inhibitory effect (green). It also shows the compensatory resistance mechanisms (red) that can emerge following MEK inhibition, including feedback activation and PI3K/AKT pathway induction.
This compound represents a promising therapeutic agent in the landscape of targeted cancer therapies, particularly for malignancies driven by mutations in the RAF/MEK/ERK pathway. Its unique allosteric mechanism provides high specificity for MEK1/2, potentially minimizing off-target effects. The well-defined pharmacokinetic and pharmacodynamic profile supports continued clinical development, particularly in selected patient populations with BRAF-mutant melanoma and possibly other RAS/RAF-driven malignancies.
RO4987655 is a small molecule belonging to the class of aminobenzoic acids and derivatives. Its molecular formula is C20H19F3IN3O5, with an average molecular weight of 565.28 [1].
| Property | Description |
|---|---|
| DrugBank Accession Number | DB12933 [1] |
| CAS Number | 874101-00-5 [1] [2] |
| Modality | Small Molecule [1] |
| Status | Investigational (Used in clinical trials) [3] [1] |
Mechanism of Action: As a highly selective MEK1/2 inhibitor, this compound binds to and inhibits MEK1, disrupting the Ras/Raf/MEK/ERK (MAPK) signal transduction pathway [4] [2]. This pathway is constitutively activated in many cancers, often through mutations in genes like RAS or BRAF, leading to uncontrolled cell proliferation and survival [5]. The table below summarizes its key biochemical characteristics:
| Parameter | Value | Description |
|---|---|---|
| IC50 (MEK1/MEK2) | 5.2 nM [2] | Concentration for half-maximal enzyme inhibition. |
| Cellular IC50 (pERK1/2) | 0.0065 μM (NCI-H2122 cells) [4] | Concentration for half-maximal inhibition of pathway phosphorylation in cells. |
| Cytotoxicity (Example IC50) | 0.86 nM (COLO 205 cells) [2] | Concentration for half-maximal inhibition of cell proliferation. |
This compound was evaluated in panels of human cancer cell lines. The following is a generalized protocol for assessing its anti-proliferative effects:
This compound demonstrated significant anti-tumor activity in xenograft models, including complete tumor regressions [2]. Key pharmacodynamic (PD) biomarkers were evaluated using the following methodologies:
Diagram 1: this compound inhibits MEK1/2 in the oncogenic MAPK pathway.
Preclinical [18F]FDG-PET studies in K-ras-mutated lung carcinoma xenografts revealed an early decrease in tracer uptake by day 1, followed by a rebound on day 3. RPPA analysis linked this rebound to feedback-driven reactivation of the MAPK pathway (increased pMEK, pC-RAF) and activation of the compensatory PI3K pathway (increased pAKT) [4].
A phase I expansion study (NCT number not available in sources) evaluated this compound in selected patients with advanced solid tumors [3].
The primary clinical findings from this trial are summarized in the table below:
| Parameter | Results |
|---|---|
| Most Frequent Adverse Events | Rash, acneiform dermatitis, gastrointestinal disorders (mostly Grade 1/2) [3]. |
| Objective Response Rate (ORR) | • BRAF-mutant melanoma: 24% (4/17 PR) • BRAF wild-type melanoma: 20% (4/20 PR) • KRAS-mutant NSCLC: 11% (2/18 PR) [3] | | Lack of Response | All patients with KRAS-mutant colorectal cancer experienced disease progression [3]. | | Pharmacodynamic Confirmation | Paired tumor biopsies showed reduced phosphorylation of ERK across all cohorts, confirming target engagement [3]. | | Metabolic Response | 69% of patients showed a decrease in [18F]FDG uptake between baseline and day 15 [3]. |
A separate clinical study investigated blood-based metabolites to predict responses to this compound in melanoma [6].
Diagram 2: Feedback loops can lead to compensatory signaling and metabolic rebound.
This compound established a proof-of-concept for selective MEK inhibition, demonstrating a manageable safety profile and clinically meaningful activity in BRAF-mutant and wild-type melanoma, as well as KRAS-mutant NSCLC. Its development highlighted several critical themes in targeted therapy:
While this compound itself may not have advanced to later-stage clinical development, the knowledge gained from its study has informed the development of other MEK inhibitors, such as binimetinib, and combination strategies to overcome resistance [5].
RO4987655 (also known as CH4987655) is an orally bioavailable, small-molecule allosteric inhibitor that selectively targets MEK1 and MEK2 kinases [1] [2].
The diagram below illustrates the core signaling pathway and the site of this compound inhibition:
The Ras/Raf/MEK/ERK pathway and this compound inhibition mechanism.
The table below summarizes key quantitative data from preclinical studies for easy comparison.
| Category | Parameter | Value / Finding | Context / Model |
|---|---|---|---|
| Enzymatic Activity | IC50 (MEK1/2) | 5.2 nM [3] [1] [2] | In vitro assay |
| Cellular Efficacy | IC50 (Proliferation) | 0.0065 μM (NCI-H2122 cells) [4] [5] | Human lung adenocarcinoma cell line |
| IC50 (Proliferation) | 0.86 - 9.5 nM [2] | Various mutant cell lines (e.g., COLO205, HT-29) | |
| pERK Suppression | Observed within 2 hours [4] [5] [2] | NCI-H2122 cells (0.1 - 1.0 μM) | |
| In Vivo Efficacy | Tumor Growth Inhibition (TGI) | 119% - 150% [4] [5] [1] | NCI-H2122 xenografts (Day 3, 1.0-5.0 mg/kg) |
| Tumor Response | Complete regressions [1] [2] | Various xenograft models | |
| Pharmacokinetics | tmax (Time to Cmax) | ~1 hour [1] [2] | Healthy volunteers & preclinical models |
| Terminal t1/2 | ~25 hours [1] [2] | Healthy volunteers & preclinical models | |
| pERK Inhibition (PD) | >80% at higher doses [1] [2] | Exposure-dependent |
The following methodologies are critical for evaluating the efficacy and mechanisms of this compound.
This workflow combines functional imaging with molecular profiling to comprehensively study drug effects and resistance [4] [5] [6].
Integrated experimental workflow for evaluating this compound efficacy and mechanisms.
Preclinical studies with this compound have yielded critical insights that are vital for clinical translation.
This compound was investigated in clinical trials. A phase I study demonstrated that the drug was generally well-tolerated at doses from 0.5 to 4 mg and achieved significant suppression of pERK in healthy volunteers and patients [1] [2]. Reductions in tumor [18F]FDG uptake were observed in patients with advanced solid tumors [4] [5]. The compound showed clinical activity in patients with BRAF-mutant melanoma and KRAS-mutant non-small cell lung cancer [3] [1].
The tables below consolidate the primary quantitative findings and the signaling responses observed in preclinical models.
Table 1: Summary of Key Preclinical Efficacy Observations
| Observation | Description | Model System | Citation |
|---|---|---|---|
| Anti-tumor Activity | Potent anti-tumor activity in human tumor xenograft models. | K-ras mutated human tumor xenografts | [1] [2] |
| Early Metabolic Response | Modest decrease in tumor [18F]FDG uptake observed as early as 2 hours post-treatment. | NCI-H2122 lung adenocarcinoma xenografts (microPET imaging) | [1] |
| Maximal Metabolic Inhibition | Greatest decrease in [18F]FDG uptake found on Day 1 of treatment. | NCI-H2122 lung adenocarcinoma xenografts | [1] |
| Metabolic Rebound | Rebound in [18F]FDG uptake observed on Day 3, despite continuing tumor volume decrease. | NCI-H2122 lung adenocarcinoma xenografts | [1] |
| Human Dose Projection | Recommended Phase II dose (RP2D) was established as 8.5 mg twice daily (total 17 mg daily). | Phase I clinical trial (based on safety/efficacy) | [3] |
Table 2: Molecular Signaling Response to RO4987655 Treatment (RPPA Analysis)
| Time Point | Down-regulated Markers (Pathway Inhibition) | Up-regulated Markers (Feedback/Compensation) |
|---|---|---|
| Day 1 | pERK1/2, pMKK4, pmTOR | - |
| Day 3 | - | pMEK1/2, pMEK2, pC-RAF, pAKT |
The upregulation of pAKT on Day 3 is a critical finding, indicating activation of the compensatory PI3K pathway, which explains the rebound in FDG uptake [1].
Here are the methodologies for the key experiments from the primary preclinical study [1].
[18F]FDG uptake was studied in xenografts from day 0 to day 9 of therapy. Imaging was performed using a microPET Focus 120 scanner. Mice were fasted for a period before the intravenous injection of [18F]FDG, and static scans were acquired at 60 minutes post-injection.[18F]FDG uptake.The following diagram illustrates the mechanistic findings from the preclinical study, showing the direct inhibition by this compound and the subsequent feedback activation that limits its efficacy.
This diagram shows how this compound directly inhibits MEK, but this inhibition triggers feedback loops that reactivate the MAPK pathway and activate the compensatory PI3K pathway [1].
[18F]FDG-PET as a sensitive, non-invasive tool for demonstrating the pharmacodynamic effects of this compound, revealing both early target engagement and the subsequent compensatory biological changes [1] [3].
RO4987655 inhibits a critical signaling cascade often hyperactivated in cancer.
The following diagram illustrates the MAPK signaling pathway and the site of this compound inhibition:
The RAS-RAF-MEK-ERK signaling pathway and the inhibitory target of this compound.
Key quantitative findings from studies on this compound are summarized below:
| Study Model / Population | Key Findings | Experimental Methods |
|---|
| K-ras-mutated human lung carcinoma xenografts [4] | ► Modest decrease in tumor [[18F]FDG] uptake at 2 hours. ► Greatest decrease on Day 1, with a rebound by Day 3. ► Molecular analysis showed pathway feedback: ↓pERK, ↓pmTOR on Day 1; ↑pMEK, ↑pAKT on Day 3. | ► [18F]FDG-PET/CT imaging ► Reverse Phase Protein Array (RPPA) for signaling protein analysis ► Semi-quantitative fluorescent IHC for GLUT1 & Hexokinase 1 | | Japanese patients with advanced solid tumors (Phase I) [5] [6] | ► MTD: 8 mg/day (4 mg BID). ► DLT: Grade 3 creatine phosphokinase (CPK) elevation. ► Common AEs: Dermatitis acneiform, CPK elevation, eye disorders. ► PK: Dose-proportional exposure, half-life ~4-24h. ► PD: Dose-dependent inhibition of pERK in PBMCs. | ► 3 + 3 dose-escalation design ► PK/PD blood sampling ► pERK inhibition in PBMCs as a pharmacodynamic biomarker |
Preclinical research with this compound helped illuminate common challenges with MEK inhibitors. The observed rebound in [[18F]FDG] uptake in xenograft models was linked to reactivation of the MAPK pathway and activation of the compensatory PI3K-AKT pathway, a key feedback mechanism that can limit the efficacy of single-agent therapy [4] [1]. This understanding underscores the rationale for combination therapies, such as simultaneously targeting MEK and PI3K, to overcome inherent resistance [1].
The cited studies on this compound employed several sophisticated techniques that are central to modern oncology drug development.
This compound played a role in validating MEK inhibition as a viable strategy. Although its own clinical development was halted after Phase I, research involving this compound provided valuable insights:
The following tables summarize the core characteristics and quantitative efficacy data for this compound.
Table 1: Core Characteristics of this compound
| Attribute | Description |
|---|---|
| Chemical Names | This compound, CH4987655, RG 7167 [1] [2] |
| Molecular Formula | C₂₀H₁₉F₃IN₃O₅ [1] [2] |
| Molecular Weight | 565.28 g/mol [1] [2] |
| CAS Number | 874101-00-5 [1] [2] |
| Primary Target | MEK1/2 (Mitogen-Activated Protein Kinase Kinase) [1] [2] |
| Mechanism | Allosteric inhibition [3] [4] |
| IC₅₀ (MEK1/2) | 5 - 5.2 nM [1] [2] |
Table 2: In Vitro Anti-Proliferative Activity (IC₅₀) This data demonstrates the compound's potency against various human cancer cell lines after a 4-day exposure [2].
| Cell Line | Mutation | IC₅₀ (nM) |
|---|---|---|
| COLO 205 | B-raf V600E | 0.86 nM |
| HT-29 | B-raf V600E | 1.7 nM |
| MIA PaCa-2 | K-ras G12C | 3.3 nM |
| C32 | B-raf V600E | 8.4 nM |
| QG-56 | H-ras Q61L | 9.5 nM |
Table 3: In Vivo Efficacy in NCI-H2122 Xenograft Model This study showed the effect of this compound on tumor growth and metabolism in a mouse model of human lung adenocarcinoma [3] [4].
| This compound Dose | Tumor Growth Inhibition (TGI) on Day 3 | [18F]FDG-PET Uptake Change |
|---|---|---|
| 1.0 mg/kg | 119% | Decrease by Day 1 |
| 2.5 mg/kg | 145% | Decrease by Day 1 |
| 5.0 mg/kg | 150% | Decrease by Day 1 |
For researchers looking to replicate or understand the key studies on this compound, here are summaries of the methodologies used.
Cell Proliferation Assay (In Vitro)
Western Blotting for Pathway Analysis (In Vitro)
In Vivo Xenograft Study & [18F]FDG-PET Imaging
Clinical Phase I Trial (Pharmacokinetics/Pharmacodynamics)
This compound is a highly selective, allosteric inhibitor of MEK1 and MEK2, key kinases in the Ras/Raf/MEK/ERK signaling pathway [3] [1] [4]. This pathway is frequently hyperactivated in cancers through mutations in RAS or RAF genes. The following diagram illustrates the mechanism of this compound and the observed feedback loops.
Diagram of this compound mechanism and feedback loops.
The diagram shows that inhibition by this compound leads to a rapid decrease in pERK, suppressing tumor cell proliferation. However, proteomic analysis (RPPA) in xenograft models revealed a compensatory reactivation mechanism:
The research on this compound provides valuable insights for drug development:
The table below summarizes the key efficacy and safety findings from the identified early-phase clinical trials.
| Trial Aspect | Phase I Dose-Escalation (Japanese Patients) [1] | Phase I Expansion (RAS-RAF Mutant Patients) [2] |
|---|---|---|
| Patient Population | Japanese patients with advanced solid tumors | Selected patients with advanced cancer (Melanoma, NSCLC, Colorectal Cancer) with RAS-RAF mutations |
| Recommended Dose | 8 mg/day (4 mg BID) | 8.5 mg BID |
| Primary Toxicities | Grade 3 Creatine Phosphokinase (CPK) elevation (DLT); Dermatitis acneiform, eye disorders | Rash, acneiform dermatitis, gastrointestinal disorders (mostly Grade 1/2) |
| Pharmacodynamics | Dose-dependent inhibition of pERK in Peripheral Blood Mononuclear Cells (PBMCs) | Reduced pERK phosphorylation in paired tumor biopsies; 69% of patients showed a decrease in [18F]FDG uptake by day 15 |
| Anti-tumor Activity | 1 confirmed partial response (esophageal cancer); 7 patients with progression-free survival >16 weeks | BRAF-mutant Melanoma: 24% PR (4/17) BRAF wild-type Melanoma: 20% PR (4/20) KRAS-mutant NSCLC: 11% PR (2/18) KRAS-mutant Colorectal Cancer: 100% PD (0/30) |
The trials employed specific methodologies to assess drug behavior and biological effects.
3 + 3 dose-escalation design. Patients received a single dose of RO4987655 followed by continuous once-daily or twice-daily dosing in 28-day cycles to determine the Maximum Tolerated Dose (MTD) [1].A preclinical study used human tumor xenograft models to investigate the mechanism of this compound, combining imaging and proteomic analysis [3] [4].
This complex feedback mechanism is illustrated in the following signaling pathway diagram.
Diagram of this compound mechanism and feedback. MEK inhibition by this compound can trigger feedback reactivation of the MAPK pathway and compensatory PI3K pathway activation, leading to a rebound in glucose metabolism [3] [4].
The table below summarizes the key quantitative PK parameters of RO4987655 (a MEK inhibitor) identified from the clinical trials.
| Parameter | Global Study (2012) [1] | Japanese Study (2015) [2] [3] |
|---|---|---|
| Reported Half-life | Approximately 4 hours | 4.32 to 21.1 hours |
| Dose Proportionality | Exhibited dose linearity | Appeared to increase in a dose-proportional manner |
| Accumulation | Information not specified in results | Steady-state was reached by Cycle 1, Day 8 |
| Tmax (Time to Cmax) | Information not specified in results | Information not specified in results |
| Key Metabolites | Information not specified in results | Information not specified in results |
| Plasma Protein Binding | Information not specified in results | Information not specified in results |
The data in the table above was derived from phase I, open-label, dose-escalation studies designed to determine the safety and tolerability of this compound.
3 + 3 dose-escalation design to find the Maximum Tolerated Dose (MTD) [1] [2] [3].The following diagram illustrates the targeted signaling pathway and the mechanism of action of this compound.
This compound inhibits MEK to block the MAPK signaling pathway.
The search results also highlighted tools and methodologies for PK/PD modeling, which are crucial for modern drug development.
RO4987655, also known as CH4987655, is an oral, selective inhibitor of MEK (mitogen-activated protein/extracellular signal-regulated kinase). MEK is a key enzyme within the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, which is frequently dysregulated in many cancers. By targeting this pathway, this compound aims to disrupt uncontrolled cell proliferation and survival signals in tumor cells [1] [2].
Two primary Phase I dose-escalation studies have established the safety and tolerability profile of this compound, defining the MTD in different patient populations.
Table 1: Summary of Phase I Clinical Trial Findings for this compound
| Trial Parameter | International Patient Population [1] | Japanese Patient Population [2] [3] |
|---|---|---|
| MTD (Total Daily Dose) | 17.0 mg (8.5 mg BID) | 8.0 mg (4.0 mg BID) |
| Dose-Limiting Toxicities (DLTs) | Blurred vision (n=1); Elevated creatine phosphokinase (CPK) (n=3) | Grade 3 Elevated CPK (4 DLTs across 10 mg/day and 13 mg/day cohorts) |
| Most Frequent Adverse Events (AEs) | Rash-related toxicity (91.8%); Gastrointestinal disorders (69.4%) | Dermatitis acneiform; CPK elevation; Eye disorders |
| Recommended Dosing Schedule | Twice Daily (BID) | Twice Daily (BID) |
The pharmacokinetic and pharmacodynamic properties of this compound were characterized in both clinical studies, providing insights into its behavior in the human body.
Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Property | International Study Findings [1] | Japanese Study Findings [2] |
|---|---|---|
| PK: Half-life (t₁/₂) | Approximately 4 hours | 14.0 to 24.4 hours |
| PK: Dose Proportionality | Exhibited dose linearity | Appeared to increase in a dose-proportional manner |
| PK: Steady-State | Information not specified in abstract | Reached by Cycle 1, Day 8 (240 hours) |
| PD: Target Inhibition | High (mean 75%) and sustained suppression of pERK in PBMCs at MTD | Increased in a dose-dependent manner; assessed by pERK inhibition in PBMCs |
| PD: Biomarker | Reduction in FDG uptake by PET in 79.4% of patients at day 15 | pERK inhibition in Peripheral Blood Mononuclear Cells (PBMCs) |
Preliminary evidence of antitumor activity was observed in these early-phase trials. In the international study, 21.1% of evaluable patients derived clinical benefit, which included two partial responses (one confirmed and one unconfirmed) [1]. In the Japanese study, one patient with esophageal cancer achieved a confirmed partial response, and seven patients demonstrated stable disease, as evidenced by a progression-free survival exceeding 16 weeks [2]. This promising activity warranted further investigation in populations with specific tumor mutations.
This protocol outlines the standard design used to determine the MTD and characterize the initial safety and PK/PD profile of this compound.
This detailed methodology describes the key PD assay used to confirm this compound's biological activity.
The following diagram illustrates the targeted MAPK pathway and the mechanistic role of this compound. The DOT script below can be processed by Graphviz to generate the pathway visualization.
Diagram 1: Mechanism of Action of this compound in the MAPK Signaling Pathway. The diagram shows the core components of the MAPK pathway. This compound specifically binds to and inhibits the MEK kinase, thereby preventing it from phosphorylating and activating ERK. This inhibition blocks the downstream signal that promotes gene expression for cell proliferation and survival, which is often hyperactive in cancer cells [1] [2].
The MEK inhibitor RO4987655 (CH4987655) is an orally active, allosteric small molecule that targets mitogen-activated protein kinase (MAP2K or MEK), a key component of the Ras/Raf/MEK/ERK signaling pathway. Inhibition of this pathway has demonstrated promising antitumor activity, particularly in B-raf-mutated and RAS-activated tumors. Non-invasive positron emission tomography with the fluorine-18 labeled glucose analog 2-fluoro-2-deoxy-D-glucose ([¹⁸F]FDG-PET) serves as a crucial functional pharmacodynamic (PD) biomarker for early response assessment to this compound therapy. Preclinical and clinical studies have consistently shown that [¹⁸F]FDG-PET can detect metabolic changes in tumors as early as 2 hours to 15 days after treatment initiation, allowing for early go/no-go decisions in drug development and providing proof of biologic activity before morphological changes become apparent [1] [2] [3].
The underlying biological mechanism involves this compound's inhibition of MEK-dependent cell signaling, which initially suppresses tumor glucose metabolism. However, compensatory signaling pathways, including reactivation of MAPK and activation of the PI3K pathway, can lead to a rebound in [¹⁸F]FDG uptake observed around day 3 of treatment, highlighting the importance of longitudinal imaging for comprehensive response assessment [1] [4]. The following application notes and detailed protocols standardize the use of [¹⁸F]FDG-PET for PD monitoring of this compound in both preclinical and clinical settings, facilitating its wider implementation in early-phase clinical trials and optimizing drug development strategies.
A comprehensive preclinical study evaluated this compound in K-ras-mutated human lung carcinoma (NCI-H2122) xenograft models using [¹⁸F]FDG-PET imaging and proteomic analyses. The results demonstrated characteristic patterns of metabolic response and pathway modulation [1] [4].
Table 1: Preclinical [¹⁸F]FDG-PET Response to this compound in K-ras-mutated Xenografts
| Time Point | Change in [¹⁸F]FDG Uptake | Corresponding Pathway Alterations (RPPA) | Tumor Volume Trend |
|---|---|---|---|
| 2 hours post-treatment | Modest decrease | Initial pathway suppression | Not reported |
| Day 1 | Greatest decrease | ↓ pERK1/2, ↓ pMKK4, ↓ pmTOR | Decreasing |
| Day 3 | Rebound in uptake | ↑ pMEK1/2, ↑ pMEK2, ↑ pC-RAF, ↑ pAKT | Decreasing |
| Day 9 | Not specified | Signaling adaptation established | Not reported |
Molecular analysis using fluorescent immunohistochemistry (fIHC) did not reveal statistically significant correlations between GLUT1 or hexokinase 1 expression levels and the observed [¹⁸F]FDG changes. The rebound in [¹⁸F]FDG uptake on day 3 was interpreted as evidence of MAPK pathway reactivation and activation of the compensatory PI3K pathway, providing crucial insights into feedback mechanisms following MEK inhibition [1].
Clinical data from phase I trials confirmed the translational value of [¹⁸F]FDG-PET for monitoring this compound. In a dose-escalation study, 79.4% of patients with advanced solid tumors showed a reduction in [¹⁸F]FDG uptake between baseline and day 15 of treatment [3]. A comparative analysis of two MEK inhibitors (this compound and RO5126766) revealed significant differences in their metabolic effects at their recommended phase II doses (RP2D). Patients receiving this compound at 8.5 mg twice daily (total daily dose 17 mg) showed a substantially greater mean decrease in [¹⁸F]FDG uptake by cycle 1, day 15 (47%) compared to those receiving RO5126766 (16%) [2].
Table 2: Clinical [¹⁸F]FDG-PET Response in Phase I Trials of this compound
| Parameter | This compound (RP2D: 8.5 mg BID) | RO5126766 (RP2D: 2.7 mg QD) |
|---|---|---|
| Mean [¹⁸F]FDG decrease at C1D15 | 47% | 16% |
| Relationship to pERK inhibition in PBMCs | More pronounced | Less pronounced |
| Patients with [¹⁸F]FDG reduction | 79.4% (from baseline to Day 15) [3] | Not specified |
| Tumor types with best response | Melanoma | Melanoma |
| Negative Predictive Value (NPV) | 97% (for identifying non-responders) [2] | 97% [2] |
The clinical studies established that [¹⁸F]FDG-PET could effectively guide dose selection, distinguish biologic activity between compounds, and identify non-responding patients early with a 97% negative predictive value [2].
3.1.1 Animal Model and this compound Administration
3.1.2 [¹⁸F]FDG-PET Image Acquisition
3.1.3 Image and Data Analysis
% Change = [(SUVpost - SUVbaseline) / SUVbaseline] * 100.The following diagram illustrates the complete preclinical workflow, from model establishment to final analysis:
3.2.1 Patient Preparation and Inclusion Criteria
3.2.2 [¹⁸F]FDG Administration and Image Acquisition
3.2.3 Image Analysis and Response Interpretation
The clinical monitoring pathway, from patient selection to final interpretation, is outlined below:
The pharmacodynamic effects of this compound, as monitored by [¹⁸F]FDG-PET, are rooted in its action on the Ras/Raf/MEK/ERK pathway. This compound binds to and inhibits MEK1, preventing the phosphorylation and activation of its downstream target, ERK. This initial inhibition leads to reduced tumor cell proliferation and glycolysis, manifesting as an early decrease in [¹⁸F]FDG uptake. However, proteomic analyses using Reverse Phase Protein Arrays (RPPA) have revealed critical feedback mechanisms. By day 3 of treatment, there is significant up-regulation of pMEK1/2, pC-RAF, and pAKT, indicating both MAPK pathway reactivation and activation of the compensatory PI3K-AKT pathway, which explains the frequently observed rebound in [¹⁸F]FDG uptake [1] [4].
The following diagram summarizes this mechanistic interplay and its connection to the [¹⁸F]FDG-PET readout:
The integration of [¹⁸F]FDG-PET imaging into the development framework of this compound provides a robust, non-invasive tool for pharmacodynamic monitoring and early decision-making. The standardized protocols outlined here facilitate the detection of metabolic response, identification of feedback-driven resistance mechanisms, and informed selection of biologically active doses. These application notes underscore the value of [¹⁸F]FDG-PET as a translational biomarker that bridges preclinical findings and clinical application, ultimately optimizing the development of targeted therapies like MEK inhibitors.
1. Clinical Context and Rationale RO4987655 is a potent and selective oral inhibitor of MEK1/2, a key kinase in the MAPK signaling pathway. In a Phase I clinical trial involving Japanese patients with advanced solid tumors, PBMCs were utilized as a surrogate tissue to demonstrate target engagement and pharmacodynamic (PD) effects of the drug [1]. The inhibition of phosphorylated ERK (pERK) in PBMCs served as a direct biomarker of MEK inhibition, confirming the drug's action on its intended target and supporting its mechanism of action.
2. Key Quantitative Findings from the Phase I Study The following table summarizes the core pharmacokinetic and pharmacodynamic relationship established for this compound in the clinical trial [1].
| This compound Dose | Dosing Schedule | Plasma Half-Life (Mean) | pERK Inhibition in PBMCs |
|---|---|---|---|
| 1 mg to 6.5 mg | Single dose followed by continuous once-daily (QD) or twice-daily (BID) | 4.32 to 21.1 hours | Increased in a dose-dependent manner |
| 4 mg | BID (8 mg/day) | Data from multiple doses | Steady-state inhibition reached by Cycle 1, Day 8 |
The maximum tolerated dose (MTD) was determined to be 8 mg/day (4 mg BID), and at this dose, this compound exhibited a favorable PK/PD profile with sustained target inhibition [1].
3. Experimental Workflow for the PBMC pERK Inhibition Assay The general workflow for processing and analyzing PBMCs to measure pERK is outlined below. This workflow is adapted from standard procedures used in clinical trials for MEK inhibitors [2] [1].
Title: Protocol for Assessing MEK1/2 Inhibition by this compound via pERK in Human PBMCs
1. Scope This protocol describes the procedure for isolating human PBMCs from whole blood, stimulating them ex vivo, and quantifying the inhibition of ERK1/2 phosphorylation as a measure of this compound target engagement.
2. Materials and Equipment
3. Step-by-Step Procedure
| Step | Procedure | Critical Notes |
|---|---|---|
| 1. PBMC Isolation | Layer blood over Ficoll Paque. Centrifuge at 800 g for 15-20 min at 20°C. Collect the PBMC layer. Wash cells 2-3 times with PBS [3] [2]. | Maintain sterility. Use autologous plasma from the sample to preserve in vivo-like conditions [2]. |
| 2. Cell Culture & Drug Exposure | Resuspend PBMCs in culture medium (e.g., RPMI 1640 with 10% autologous plasma). Plate cells at ~1x10^6 cells/well. Treat with this compound at desired concentrations. | For clinical trials, cells are isolated post-dosing and may not need ex vivo drug treatment; they are directly stimulated to reveal residual MEK inhibition [2] [1]. |
| 3. Ex Vivo Stimulation | Stimulate cells with PMA (e.g., 10-100 ng/mL) for 15-30 minutes. Include an unstimulated control to establish baseline pERK [2]. | PMA potently activates the MAPK pathway. MEK inhibition will block this, keeping pERK levels low. |
| 4. Cell Lysis and Protein Extraction | Pellet cells and lyse with ice-cold RIPA buffer containing inhibitors. Centrifuge to clear debris and collect supernatant [3]. | Keep samples on ice to prevent protein degradation and dephosphorylation. |
| 5. pERK Quantification | Determine protein concentration. Analyze pERK and total ERK levels by Western Blot or a more quantitative method like ECL immunoassay [2]. | Normalize pERK signals to total ERK to control for total protein load. |
4. Data Interpretation
5. Troubleshooting and Best Practices
The diagram below illustrates the core Raf/MEK/ERK signaling pathway and the precise point of inhibition by this compound.
| Biomarker Category | Specific Metabolites | Change with RO4987655 (Preclinical Models) | Association with Clinical Outcome |
|---|---|---|---|
| Amino Acids & Derivatives | Multiple amino acids; Propionylcarnitine [1] | Decreased | Changes observed in patients with disease progression [1] |
| Lipids | Specific phosphatidylcholines (PCs), Sphingomyelins (SMs) [1] | Decreased | Changes observed in responding patients; Predictive of objective response [1] |
| Carbohydrate Metabolism | Tumor [18F]FDG uptake [2] | Modest decrease, followed by a rebound | Early pharmacodynamic response; Rebound linked to pathway reactivation [2] |
This compound inhibits MEK1, a central kinase in the RAS-RAF-MEK-ERK (MAPK) pathway [2] [3]. This pathway is a key regulator of cell proliferation and survival, and its hyperactivation is common in human cancers. MEK1/2 activation leads to phosphorylation and activation of ERK1/2 [3].
The diagram below illustrates the MAPK signaling pathway, its role in cancer, and the mechanism of this compound.
A critical challenge with MEK inhibitors like this compound is the development of resistance, often driven by feedback network reactivation. Molecular analysis has shown that while this compound initially downregulates pERK1/2, it can lead to a compensatory upregulation of pMEK, pC-RAF, and pAKT, reactivating the MAPK and PI3K pathways and contributing to a rebound in metabolic activity [2]. This underscores the importance of combination therapies [3].
This protocol outlines the key steps for identifying and validating the plasma metabolite biomarkers associated with this compound, based on the methodologies used in the cited research [1].
The metabolomic biomarkers for this compound have two primary translational applications:
This section summarizes the application of Reverse Phase Protein Array (RPPA) to evaluate the pharmacodynamic effects of the MEK inhibitor RO4987655 in a preclinical model [1] [2].
The general RPPA workflow used in such studies involves multiple stages, from sample preparation to data analysis. The diagram below outlines the key stages [3] [4] [5].
This section provides a deeper dive into the critical steps of the RPPA protocol.
1. Sample Preparation and Lysate Printing [1] [3]
2. Antibody Validation & Immunodetection [3] [6]
3. Data Acquisition and Normalization [3]
The RPPA analysis quantified changes in key signaling proteins, revealing the mechanism of action and compensatory feedback. The table below summarizes the primary findings [1] [2].
| Protein Target | Change on Day 1 | Change on Day 3 | Biological Interpretation |
|---|---|---|---|
| pERK1/2 | Down-regulated | Not specified | Direct evidence of MEK target inhibition by this compound. |
| pMEK | Not specified | Up-regulated | Feedback reactivation of the MAPK pathway upstream of MEK. |
| pAKT | Not specified | Up-regulated | Activation of the compensatory PI3K survival pathway. |
| pmTOR | Down-regulated | Not specified | Secondary effect of initial pathway inhibition. |
| pMKK4 | Down-regulated | Not specified | Secondary effect of initial pathway inhibition. |
The following diagram synthesizes these findings into the overall signaling pathway response, showing both the intended inhibition and the observed compensatory feedback [1].
This compound (CH4987655) is a highly selective, orally active allosteric inhibitor of MEK1 and MEK2, with an IC₅₀ of 5.2 nM for both enzymes [1]. It potently inhibits the MAPK signaling pathway and has shown robust anti-tumor efficacy in preclinical models, including complete tumor regressions in some xenograft studies [1]. Its chemical structure is 3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-5-(3-oxo-1,2-oxazinan-2-ylmethyl)benzohydroxamic acid 2-hydroxyethyl ester (CAS No. 874101-00-5) [2].
This compound demonstrates potent, dose-dependent anti-proliferative activity in cancer cell lines harboring mutations in the MAPK pathway [1].
Table 1: In Vitro Cytotoxicity of this compound (IC₅₀)
| Cell Line | Mutation Type | IC₅₀ (nM) |
|---|---|---|
| C32 | B-Raf V600E | 8.4 |
| COLO 205 | B-Raf V600E | 0.86 |
| HT-29 | B-Raf V600E | 1.7 |
| MIA PaCa-2 | Kras G12C | 3.3 |
| QG-56 | Hras Q61L | 9.5 |
| NCI-H2122 | K-Ras | 6.5 |
Protocol: In Vitro Cell Proliferation Assay
The in vivo efficacy of this compound has been evaluated in human tumor xenograft models established in immunocompromised mice.
Table 2: In Vivo Efficacy of this compound in a NCI-H2122 Xenograft Model
| This compound Dose | Tumor Growth Inhibition (TGI) on Day 3 |
|---|---|
| 1.0 mg/kg | 119% |
| 2.5 mg/kg | 145% |
| 5.0 mg/kg | 150% |
Source: [2] [1]. A TGI greater than 100% indicates tumor regression.
Protocol: In Vivo Xenograft Study
This integrated protocol uses non-invasive imaging and molecular profiling to study drug effects and resistance mechanisms.
Protocol: Longitudinal [¹⁸F]FDG-PET Imaging and Molecular Analysis
The following diagram illustrates the key signaling pathways affected by this compound treatment and the feedback mechanisms observed in K-ras mutated xenografts, integrating the proteomic (RPPA) findings.
Key Findings from Proteomic Analysis [2]:
MEK inhibitor this compound (CH4987655) represents a class of targeted therapeutic agents that selectively inhibit mitogen-activated protein kinase kinase (MEK), a key component in the Ras/Raf/MEK/ERK signaling pathway. This pathway is frequently dysregulated in human malignancies, particularly in melanomas with B-RAF mutations and other cancers with RAS activation [1] [2]. The development of this compound necessitated robust biomarker strategies to establish proof-of-mechanism, determine pharmacodynamic relationships, and identify predictive biomarkers for patient stratification in clinical trials. Biomarkers for this compound have been instrumental in bridging preclinical findings to clinical applications, enabling informed decision-making during drug development and potentially guiding personalized treatment approaches [1] [3].
The identification and validation of biomarkers for this compound span multiple technological platforms, including metabolomic profiling, functional imaging, and proteomic analyses. These approaches capture the complex biological effects of MEK inhibition at molecular, cellular, and physiological levels. Biomarkers for this compound generally fall into three categories: predictive biomarkers that identify patients likely to respond to treatment, pharmacodynamic biomarkers that demonstrate biological effects of the drug, and prognostic biomarkers that correlate with disease outcomes [4] [5]. The integration of these complementary biomarker modalities provides a comprehensive framework for understanding drug activity and optimizing clinical development strategies.
Table 1: Summary of Biomarker Techniques for this compound
| Technique Category | Specific Methods | Biomarker Type | Key Applications |
|---|---|---|---|
| Metabolomics | LC-MS/MS with AbsoluteIDQ p180 kit | Predictive, Pharmacodynamic | Monitoring amino acids, lipids, carnitines; predicting treatment response |
| Functional Imaging | [18F]FDG-PET/CT | Pharmacodynamic | Early assessment of biological activity, metabolic response monitoring |
| Proteomic Analysis | Reverse Phase Protein Arrays (RPPA) | Mechanistic | MAPK/PI3K pathway signaling, feedback loop identification |
| Pathway Signaling | Meso Scale Discovery (MSD) immunoassays | Pharmacodynamic | pERK1/2 inhibition confirmation, pathway modulation assessment |
Targeted metabolomic analysis represents a powerful approach for identifying circulating biomarkers that reflect the physiological impact of MEK inhibition. The protocol utilizes quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the Biocrates AbsoluteIDQ p180 kit, enabling simultaneous quantification of up to 188 endogenous metabolites including amino acids, acylcarnitines, phosphatidylcholines, and sphingolipids [1] [6]. Sample preparation begins with protein precipitation using methanol, followed by derivation of certain metabolite classes. Processed samples are then analyzed by LC-MS/MS with multiple reaction monitoring (MRM) for precise quantification. The entire workflow—from sample collection to storage at -80°C—should be completed rapidly (within 5 minutes for plasma separation) to preserve metabolite stability and prevent degradation [6].
For studies with this compound, plasma samples are typically collected at baseline, 8 hours, and 24 hours post-dose on day 1, and again on day 29 of treatment. The experimental design should include appropriate control groups to account for diurnal variations and physiological fluctuations in metabolite levels. In preclinical studies using mouse xenograft models, samples are collected at 2, 4, 8, and 24 hours after a single dose of this compound (6mg/kg) or vehicle control [1]. Data analysis involves multivariate statistical methods to identify metabolite patterns that distinguish treatment groups and correlate with therapeutic response. Specifically, decreases in amino acids and propionylcarnitine are observed broadly following MEK inhibition, while changes in phosphatidylcholines and sphingomyelins are associated specifically with response in melanoma models [1] [6].
The analysis of metabolomic data requires specialized bioinformatic approaches to extract biologically meaningful patterns from complex datasets. For this compound biomarker studies, researchers should employ quality control measures including internal standards, pooled quality control samples, and randomization of analysis order to minimize technical variability [6]. Statistical analysis typically involves paired t-tests with false discovery rate (FDR) correction for multiple comparisons to identify metabolites significantly altered following treatment. Receiver operating characteristic (ROC) analysis can be applied to evaluate the predictive performance of baseline metabolite levels for treatment response [1].
The biological interpretation of metabolomic findings should consider the known mechanisms of MEK pathway modulation. In the case of this compound, pretreatment levels of seven specific lipid metabolites demonstrated statistically significant ability to predict objective responses [1]. Furthermore, distinct patterns were observed between responders and non-responders—amino acid changes predominated in patients with disease progression, while phosphatidylcholine and sphingomyelin alterations characterized responding patients [6]. These metabolite signatures not only serve as potential biomarkers but also provide insights into the metabolic reprogramming associated with effective MAPK pathway inhibition, possibly reflecting alterations in membrane lipid metabolism and energy pathways in tumor cells.
Table 2: Key Metabolite Biomarkers for this compound Response Assessment
| Metabolite Class | Specific Metabolites | Direction of Change | Association with Response | Biological Significance |
|---|---|---|---|---|
| Amino Acids | Multiple (e.g., glutamine, serine) | Decreased post-treatment | Non-responders | General metabolic effect of MEK inhibition |
| Phosphatidylcholines | Multiple species | Altered post-treatment | Responders | Membrane lipid metabolism changes |
| Sphingomyelins | Multiple species | Altered post-treatment | Responders | Signaling lipid modulation |
| Acylcarnitines | Propionylcarnitine | Decreased post-treatment | General effect | Mitochondrial metabolism |
[18F]FDG-PET imaging provides a non-invasive method for assessing the metabolic effects of MEK inhibition in tumors. The protocol begins with patient preparation requiring a minimum 6-hour fast to ensure serum glucose levels ≤180 mg/dL (≤100 mg/dL ideal) [2] [3]. Patients receive an intravenous injection of 5.2-7.8 MBq/kg of [18F]FDG (adjusted to deliver 300-600 MBq total activity), followed by a 60-minute (±10 minutes) uptake period during which patients remain quiet in a dimly lit room. Imaging is performed from skull base to mid-thigh (vertex to toe for melanoma patients) using standardized PET/CT equipment with quality control procedures to maintain consistency across serial scans [3].
For this compound clinical trials, [18F]FDG-PET scans are acquired at baseline, cycle 1 day 15 (±5 days), and cycle 3 day 1 (±5 days). Image analysis involves defining regions of interest (ROIs) for up to 5 lesions using a 10-mm diameter spherical ROI placed over the region of maximum radioactivity within each tumor. Peak standardized uptake values (SUVpeak) are determined for each lesion, and changes from baseline are calculated. A metabolic response is typically defined as a reduction of ≥20% in [18F]FDG SUVpeak, while progression is defined as an increase of ≥20% [3]. In preclinical models, microPET imaging of xenograft-bearing mice revealed an initial decrease in [18F]FDG uptake at day 1 followed by a rebound at day 3, paralleling compensatory activation of the PI3K pathway [2] [7].
Reverse Phase Protein Arrays provide a high-throughput platform for quantifying activated signaling proteins and phosphorylation events in response to MEK inhibition. The protocol begins with protein extraction from tumor tissue or cell lines using appropriate lysis buffers containing protease and phosphatase inhibitors [2] [7]. Protein concentrations are normalized, and samples are printed onto nitrocellulose-coated slides using a microarray printer. Each sample is typically printed in technical replicates with dilution series to ensure quantitative accuracy. Slides are then probed with validated primary antibodies targeting specific proteins and phosphoproteins (e.g., pERK1/2, pMEK, pAKT, pmTOR) followed by appropriate secondary antibodies with fluorescent or chemiluminescent detection [7].
For this compound studies, RPPA analysis revealed dynamic changes in signaling pathways following treatment. Specifically, downregulation of pERK1/2, pMKK4, and pmTOR was observed on day 1 after this compound treatment, followed by significant upregulation of pMEK1/2, pC-RAF, and pAKT on day 3, indicating compensatory pathway activation [2]. This feedback mechanism explains the rebound in [18F]FDG uptake observed in imaging studies and highlights the importance of combination therapies to overcome resistance. Data analysis involves normalization to total protein levels and housekeeping controls, followed by statistical comparison between treatment groups using appropriate methods such as linear models for microarray data (LIMMA) or ANOVA with multiple testing correction [7].
The following diagram illustrates the molecular context of this compound activity and the feedback mechanisms that inform biomarker strategies:
This diagram reveals the complex interplay between the MAPK and PI3K pathways that underlies the biomarker responses to this compound. MEK inhibition directly blocks ERK activation, but triggers compensatory feedback loops that reactivate the MAPK pathway and activate parallel signaling through PI3K-AKT-mTOR [2] [7]. These compensatory mechanisms explain the rebound in [18F]FDG uptake observed in imaging studies and highlight why combination therapies may be necessary for durable responses. The diagram also shows how MEK inhibition ultimately affects glucose metabolism through regulation of GLUT1 transporters and hexokinase 1, providing the molecular basis for [18F]FDG-PET as a pharmacodynamic biomarker [7].
The comprehensive approach to biomarker identification for this compound combines multiple analytical platforms in a coordinated workflow:
This integrated workflow highlights the systematic approach required for comprehensive biomarker development for targeted therapies like this compound. The process begins with carefully designed clinical and preclinical studies that incorporate longitudinal sampling of multiple biological specimens [1] [6]. Analytical platforms are applied in parallel to generate complementary data types that capture different aspects of drug pharmacology. Data integration then identifies consensus biomarkers that are consistent across platforms, increasing confidence in their biological and clinical relevance [4]. Finally, rigorous validation establishes the relationship between biomarker measurements and clinical endpoints such as tumor response, progression-free survival, or mechanism engagement. This multi-platform approach has been successfully applied to this compound, yielding biomarkers with potential utility across the drug development continuum from early preclinical studies to clinical trial optimization [1] [3].
Successful implementation of biomarker assays for this compound requires careful attention to technical details and quality control measures. For metabolomic studies, researchers should implement procedures to minimize pre-analytical variability, including standardized blood collection tubes, immediate plasma separation (within 5 minutes of collection), and rapid freezing at -80°C [6]. Additionally, because metabolite levels exhibit diurnal variation, consistency in sample collection times across patients and study days is essential. For [18F]FDG-PET imaging, standardization across multiple scanning sites requires rigorous quality assurance programs, including regular calibration checks and adherence to consensus guidelines for acquisition parameters [3]. Cross-calibration between PET scanners and dose calibrators ensures quantitative consistency in longitudinal studies.
Analytical variability in proteomic and metabolomic data can be minimized through randomization of sample analysis order, inclusion of pooled quality control samples in each batch, and use of internal standards for mass spectrometry-based assays [6] [8]. For RPPA, antibody validation is critical and should include demonstration of specificity, linearity of detection, and appropriate dynamic range. Similarly, MSD immunoassays require optimization of capture and detection antibody pairs and confirmation of minimal cross-reactivity [7]. When implementing these biomarker protocols for this compound, researchers should establish sample acceptance criteria based on quality control metrics and implement procedures for handling values below the limit of quantification, particularly for low-abundance metabolites or phosphoproteins.
The analysis of multi-platform biomarker data for this compound requires specialized statistical approaches that account for the unique characteristics of each data type. For metabolomic data, multivariate methods such as partial least squares discriminant analysis (PLS-DA) can identify metabolite patterns that distinguish treatment groups or response categories [1]. For longitudinal data, mixed-effects models appropriately account for within-subject correlations over time. When analyzing [18F]FDG-PET data, the percentage change in SUVpeak from baseline typically provides a more robust measure of metabolic response than absolute values, as it reduces between-subject variability [3].
The biomarker identification techniques developed for this compound provide a comprehensive toolkit for assessing the pharmacological activity and clinical effects of MEK inhibition. The integration of metabolomic, imaging, and proteomic approaches captures the multifaceted biological response to targeted pathway inhibition and enables the development of biomarkers with complementary applications across the drug development continuum. These techniques have revealed not only the direct intended effects of MEK inhibition but also the compensatory adaptations that may limit single-agent efficacy, providing rationale for combination therapeutic approaches.
The biomarker strategies outlined in this document have demonstrated practical utility in the clinical development of this compound, enabling proof-of-mechanism assessment, dose selection, and early identification of non-responding patients [3]. The metabolic changes observed in plasma metabolomic studies, particularly the lipid signatures associated with clinical response, offer potential for patient stratification in future clinical trials [1] [6]. As targeted therapies continue to dominate oncology drug development, the biomarker approaches pioneered for this compound provide a template for future programs seeking to efficiently develop pathway-targeted agents with meaningful clinical benefit.
Resistance to MEK inhibitors like this compound often develops through adaptive feedback loops that reactivate the targeted signaling pathway or activate parallel survival pathways [1] [2]. The table below summarizes the key mechanisms.
| Mechanism | Description | Key Molecular Markers |
|---|---|---|
| MAPK Pathway Reactivation [1] [2] | A compensatory feedback loop leads to rephosphorylation and reactivation of the MAPK pathway upstream of MEK. | ↑ pMEK, ↑ pC-RAF, ↑ pERK [1] |
| PI3K-AKT Pathway Activation [1] [3] | Inhibition of the MAPK pathway triggers a reciprocal activation of the pro-survival PI3K-AKT-mTOR pathway. | ↑ pAKT [1] |
| Receptor Tyrosine Kinase (RTK) Upregulation [3] [2] | Increased expression or activation of various RTKs provides alternative signaling inputs that bypass MEK inhibition. | EGFR, HER kinase, MET [2] |
To confirm and characterize resistance in your models, you can employ the following methodologies. These protocols are adapted from the studies that identified the mechanisms above.
This protocol is useful for non-invasively detecting early signs of drug response and subsequent resistance, as demonstrated in this compound-treated xenograft models [1].
This high-throughput method allows for quantitative assessment of activation states across multiple signaling pathways in tumor tissue [1].
Preclinical evidence suggests that vertical pathway inhibition or targeting feedback loops can overcome resistance.
The following diagram illustrates the core MAPK signaling pathway, the mechanism of action of this compound, and the key feedback loops that lead to resistance.
Q1: Why do we see a rebound in tumor metabolic activity ([18F]FDG uptake) after an initial drop following this compound treatment? This rebound is a classic sign of adaptive resistance. Molecular analyses suggest it is driven by the feedback up-regulation of pMEK and pC-RAF, leading to MAPK pathway reactivation, combined with the activation of the compensatory PI3K-AKT pathway, which provides an alternative survival signal for the cancer cells [1].
Q2: Are there any biomarkers to predict the development of resistance to this compound? While the search results do not list specific predictive biomarkers, dynamic changes in phospho-proteins can serve as pharmacodynamic biomarkers. A sustained decrease in pERK indicates initial target engagement, while a subsequent rise in pMEK, pC-RAF, or pAKT during treatment is strongly associated with the development of resistance [1]. Monitoring these via Western blot or RPPA in preclinical models is advisable.
Q3: What are the recommended strategies to overcome or prevent resistance to this compound? The most supported strategy from pre-clinical literature is combination therapy. Based on the identified resistance mechanisms, rational combinations include:
The table below summarizes the adverse events (AEs) identified in the phase I clinical trial of this compound [1].
| Adverse Event | Frequency/Category | Details from Clinical Trial |
|---|---|---|
| Dermatitis Acneiform | Common Treatment-Related AE | Listed as one of the most frequently occurring AEs related to this compound [1]. |
| Creatine Phosphokinase (CPK) Elevation | Dose-Limiting Toxicity (DLT) | Grade 3 CPK elevation was the DLT that defined the Maximum Tolerated Dose (MTD) [1]. |
| Ocular Disorders | Common Treatment-Related AE | Listed alongside dermatitis acneiform and CPK elevation [1]. |
| Other General AEs | Not specified | A phase I study confirmed that this compound was tolerated up to the MTD, implying a manageable safety profile [1]. |
While the search results do not provide a specific management guide for this compound, dermatitis acneiform is a well-documented class effect of MEK inhibitors. The following troubleshooting guide synthesizes general clinical approaches that can be adapted for preclinical research contexts.
Frequently Asked Questions
Q1: What is dermatitis acneiform, and why does it occur with this compound? A: Dermatitis acneiform is a papulopustular rash that resembles acne but is not infectious. It is caused by MEK inhibition disrupting the MAPK signaling pathway in skin cells, leading to inflammation and dysfunction of hair follicles and sebaceous glands [2].
Q2: What are the best practices for monitoring and grading this rash in a preclinical setting? A: Although developed for clinical use, the Common Terminology Criteria for Adverse Events (CTCAE) grading system is a standardized tool that can be adapted for consistent assessment in animal models. Monitoring should include:
Q3: What are the general management strategies for this rash? A: Management is typically proactive and graded based on severity [2]:
> Important Note for Researchers: The strategies above are derived from clinical management of MEK inhibitors like Trametinib [2]. You must consult your institution's veterinary and animal ethics guidelines to develop a formal, approved protocol for managing adverse events in an experimental setting.
Understanding the drug's mechanism provides context for its efficacy and side effects. The diagram below illustrates how this compound targets the MAPK signaling pathway.
This compound is a selective, allosteric inhibitor of MEK1 and MEK2, key kinases in the Ras/Raf/MEK/ERK (MAPK) pathway [3] [1]. By binding to MEK, it prevents the phosphorylation and activation of its downstream target, ERK. This inhibition suppresses the transcription of genes critical for cell proliferation and survival, which is particularly effective in tumors with mutations in the RAS or RAF genes [3]. The disruption of this same pathway in healthy skin cells is what leads to the adverse event of dermatitis acneiform [2].
The following table summarizes the key information on CPK elevation from the RO4987655 Phase I dose-escalation study [1].
| Aspect | Details from Clinical Trial |
|---|---|
| Identified Role | Dose-Limiting Toxicity (DLT) |
| Doses with DLTs | 10 mg/day (5 mg BID) and 13 mg/day (6.5 mg BID) |
| Maximum Tolerated Dose (MTD) | 8 mg/day (4 mg BID) |
| Severity Grade | Grade 3 (Common Terminology Criteria for Adverse Events) |
| Frequency | Commonly related adverse event (specific incidence not detailed) |
The clinical trial established a core framework for monitoring and managing CPK elevation, which can serve as a foundational protocol for your experiments [1].
Recommended Test: Serum Creatine Phosphokinase (CPK or CK) Determination
Dose Modification Guidelines
When building upon this clinical data for your own experimental work, consider these factors:
Q: What steps should be taken if a subject in our study develops an elevated CPK level while on a this compound-based regimen?
A: Follow this structured diagnostic and management workflow:
The following table summarizes the primary adaptive resistance mechanisms that researchers encounter and their corresponding therapeutic targets.
| Mechanism of Adaptive Resistance | Key Molecular Players / Processes | Potential Therapeutic Strategy / Target |
|---|
| Reactivation of the MAPK Pathway | • BRAF gene amplification [1] • KRAS mutant allele amplification [2] • Feedback loops leading to ERK rebound [3] [2] | • Combined BRAF + MEK inhibition [1] • KRASG12C-specific inhibitors (e.g., AMG 510) [2] • ERK inhibitors [4] | | Bypass Signaling via RTK Activation | • Multiple Receptor Tyrosine Kinases (RTKs) (e.g., FGFR1, AXL) [3] | • Pan-RTK inhibitors (e.g., Anlotinib) combined with MEKi [3] | | Activation of Alternative Survival Pathways | • PI3K-AKT-mTOR pathway [4] [3] • JAK/STAT signaling [5] | • PI3K/AKT/mTOR pathway inhibitors [4] • JAK inhibitors (e.g., Ruxolitinib) combined with MEKi [5] | | Redox-mediated Resistance | • Protein S-nitrosylation of MEK/ERK components [6] | • Nitric oxide synthase (NOS) inhibitors (e.g., L-NAME) [6] | | Transcriptional Adaptation | • BET bromodomain proteins [7] | • BET inhibitors combined with MEKi [7] | | Stromal and Immune Modulation | • Osteopontin (OPN/SPP1) production promoting fibrosis [5] | • MEK inhibition to reduce OPN; combination with JAK inhibitors [5] |
Here are detailed methodologies for key experiments aimed at elucidating and overcoming MEK inhibitor resistance.
This method involves generating isogenic, trametinib-resistant cell lines through dose escalation to study resistance mechanisms and test combination therapies [2].
This protocol uses RNA sequencing to identify early transcriptional changes and feedback loops that lead to resistance [3].
This methodology validates the efficacy of a drug combination, such as MEK + RTK inhibition, identified from transcriptomic or other screens [3].
The table below summarizes quantitative results from recent clinical studies, providing a benchmark for the potential efficacy of combination strategies.
| Combination Therapy | Cancer Type (Patient Population) | Trial Phase | Key Efficacy Results | Source / Clinical Trial ID |
|---|
| Trametinib + Anlotinib (pan-RTK inhibitor) | Advanced non-G12C KRAS-mutant NSCLC (N=33) | Phase Ia/Ib | ORR: 69.2% (Ia) & 65% (Ib) Median PFS: 11.5 months (Ib) DCR: 92% (Ia) & 100% (Ib) | [3] (NCT04967079) | | Cobimetinib (MEKi) + Ruxolitinib (JAKi) | Myelofibrosis (Preclinical mouse model) | Preclinical | Synergistic reduction in bone marrow fibrosis and osteopontin levels. | [5] |
The diagrams below illustrate the core resistance feedback loops and key experimental processes.
1. Why do we observe a rebound in FDG uptake around Day 3 of RO4987655 treatment in our K-ras mutated xenograft models?
This rebound is a documented pharmacodynamic effect, not necessarily a sign of treatment failure. It is interpreted as a sign of compensatory signaling pathway activation [1] [2].
2. What are the key quantitative changes in FDG uptake and signaling markers we should expect?
The table below summarizes the typical longitudinal changes based on preclinical data [1] [2]:
| Time Point | FDG Uptake (SUVmax) | Key Signaling Pathway Changes |
|---|---|---|
| Baseline (Day 0) | Baseline level | Baseline pathway activity |
| Early Response (Day 1) | Greatest decrease | pERK1/2, pMKK4, pmTOR |
| Rebound Phase (Day 3) | Rebound from Day 1 low | pMEK, pC-RAF, pAKT (MAPK/PI3K feedback) |
| Later Time Points (Day 9) | Plateaus | Signaling adaptations persist |
3. How can we experimentally confirm that the rebound FDG uptake is due to pathway feedback?
You can use a combination of functional imaging and molecular proteomics, as outlined in the workflow below.
Detailed Experimental Protocols:
Longitudinal [¹⁸F]FDG-PET/CT Imaging
Molecular Proteomic Analysis (Reverse Phase Protein Array - RPPA)
| Issue | Possible Cause | Recommended Action |
|---|---|---|
| Rebound FDG uptake is seen but tumor growth is still inhibited. | Expected pharmacodynamic feedback; the rebound is metabolic, not necessarily proliferative. | Correlate with proteomic data (RPPA) to confirm upregulation of pAKT and pMEK. Continue monitoring tumor volume. |
| No significant decrease in FDG uptake is observed at Day 1. | Possible insufficient target engagement or drug resistance. | Check drug formulation and dosing. Use Western blot on a sample tumor to verify inhibition of pERK levels [2]. |
| The rebound effect is more pronounced than expected. | The strength of compensatory signaling may vary by model. | Investigate combination therapy strategies targeting both MEK and the compensatory PI3K/AKT pathway [2]. |
The following diagram illustrates the core signaling pathways and feedback mechanism responsible for the rebound FDG uptake.
Q1: What is RO4987655 and what is its primary mechanism of action?
This compound (also known as CH4987655) is an orally active, small-molecule, allosteric inhibitor of MEK1 (Mitogen-Activated Protein Kinase Kinase 1). Its primary mechanism of action is to bind to and inhibit MEK1, which results in the suppression of the downstream MAPK/ERK signaling pathway and inhibition of tumor cell proliferation. It has shown potent anti-tumor activity, particularly in tumors with mutations in the Ras/MAPK pathway, such as those with K-ras mutations [1].
Q2: I've observed a rebound in tumor metabolic activity after initial suppression with this compound. Is this a known phenomenon?
Yes, this is a documented compensatory mechanism. A preclinical study in K-ras-mutated human lung carcinoma xenografts observed a similar pattern using [18F]FDG-PET imaging. The research found that while this compound treatment led to a modest decrease in [18F]FDG uptake as early as two hours post-treatment, the greatest suppression was seen on day 1. This was followed by a rebound in [18F]FDG uptake on day 3, even as tumor volumes were decreasing [1].
Q3: What is the molecular mechanism behind this compensatory activation?
The rebound effect is driven by feedback loops that reactivate the MAPK pathway and activate parallel survival pathways. Proteomic analysis (Reverse Phase Protein Array - RPPA) revealed that after this compound treatment [1]:
This phenomenon is not unique to this compound. Studies on other targeted therapies have documented similar cross-talk and feedback loops [2] [3] [4].
Q4: How can I troubleshoot this issue in my experiments? What combination therapies might be effective?
The evidence suggests that combining a MEK inhibitor with an agent that targets the compensatory pathway could be a viable strategy. The table below summarizes key compensatory mechanisms and potential combination strategies based on published research.
| Observed Resistance/Compensation | Affected Pathway(s) | Proposed Combination Strategy | Supporting Evidence (Cell Line/Model) |
|---|---|---|---|
| Rebound in [18F]FDG uptake & signaling [1] | MAPK (feedback reactivation) & PI3K/AKT | MEK inhibitor (this compound) + PI3K/AKT pathway inhibitor | Human lung carcinoma (NCI-H2122) xenograft |
| Compensatory MET/STAT3 activation [2] | PI3K/AKT & MET/STAT3 | PI3K/AKT inhibitor + MET or STAT3 inhibitor | Non-small cell lung cancer (H460, H2126) |
| MAPK/ERK pathway independency [3] | PI3K/AKT | MAPK/ERK inhibitor + PI3K/mTOR inhibitor (e.g., Dactolisib) | BRAFV600E-positive melanoma patient-derived cells |
| PDGFRβ-dependent feedback loop [4] | PI3K/AKT & MAPK | mTOR inhibitor (Rapamycin) + Multi-kinase inhibitor (Sorafenib) | Hepatocellular carcinoma (HCCLM3, HepG2) & rat model |
Here are detailed methodologies for key experiments you can perform to monitor and validate the effects of this compound and the ensuing compensatory activation.
Protocol 1: Assessing Metabolic Response via [18F]FDG-PET Imaging This protocol is adapted from the methodology used to directly observe the rebound effect with this compound [1].
Protocol 2: Molecular Signaling Profiling via Western Blotting This protocol is crucial for confirming target engagement and identifying compensatory mechanisms.
Protocol 3: High-Throughput Signaling Analysis via Reverse Phase Protein Array (RPPA) For a more comprehensive, quantitative profiling of signaling pathways, you can use RPPA, as done in the this compound study [1].
The following diagram illustrates the core mechanism of action of this compound and the documented feedback loops that lead to compensatory activation and treatment resistance.
The search results confirm that the challenge you're addressing is a central one in targeted cancer therapy. While the information comes from foundational research, it provides a strong basis for building your technical support content.
The table below summarizes the key DLTs observed in clinical trials and the corresponding management approach established through dose-escalation studies.
| Dose-Limiting Toxicity (DLT) | Observed Severity | Management / Outcome |
|---|---|---|
| Elevated Creatine Phosphokinase (CPK) [1] [2] [3] | Grade 3 [2] [3] | Determination of the Maximum Tolerated Dose (MTD). Dose reduction for specific cohorts [2] [3]. |
| Blurred Vision [1] | Information missing | Defined as a DLT leading to MTD determination [1]. |
The established Maximum Tolerated Dose (MTD) for RO4987655 is 8.5 mg twice daily (Total Daily Dose of 17.0 mg) in a global study [1] and 4 mg twice daily (Total Daily Dose of 8 mg) in a Japanese patient population [2] [3]. This difference highlights the importance of considering patient population in clinical planning.
Beyond the DLTs, clinical trials identified other common adverse events that researchers should anticipate and monitor.
Clinical trials used specific protocols to confirm this compound's target engagement, which is crucial for interpreting efficacy and toxicity relationships. The workflow below illustrates a key pharmacodynamic (PD) assessment method.
This diagram summarizes the pharmacodynamic (PD) analysis method used in clinical trials to verify that this compound effectively inhibits its target (the MEK pathway) [2] [3]. This protocol confirms that the drug is biologically active at the administered doses.
What is the Maximum Tolerated Dose (MTD) of this compound? The MTD was determined to be 8.5 mg twice daily (TDD 17.0 mg) in a global study [1] and 4 mg twice daily (TDD 8 mg) in a Japanese patient population [2] [3].
What are the most common adverse events I should anticipate in studies? The most frequent adverse events are skin rash (dermatitis acneiform) and gastrointestinal disorders. Elevated CPK and eye-related disorders (like macular edema) are also common and require specific monitoring [1] [2].
How was target engagement (pharmacodynamics) measured in clinical trials? Target engagement was reliably assessed by measuring the inhibition of phosphorylated ERK (pERK) in peripheral blood mononuclear cells (PBMCs) using flow cytometry, which showed a dose-dependent response [2] [3].
Here are answers to common challenges encountered when developing RO4987655 combination therapies.
Q1: Why do we observe a rebound in tumor metabolic activity ([18F]FDG uptake) after initial success with this compound monotherapy?
This is a documented compensatory resistance mechanism. Research shows that while this compound effectively inhibits the MAPK pathway, it can cause feedback reactivation of the MAPK pathway itself and the parallel PI3K-AKT pathway, leading to a rebound in metabolic activity and tumor survival [1].
Q2: What is the evidence for using this compound in combination with other targeted therapies?
Preclinical and clinical data support combination strategies. The table below summarizes key evidence:
| Combination Target | Evidence & Observed Effect | Study Type |
|---|---|---|
| PI3K/mTOR | Prevents rebound PI3K/AKT activation; shows synergistic effects in K-ras-mutated models [1]. | Preclinical (in vivo) [1] |
| RAF/MEK (e.g., RO5126766) | This compound showed a greater mean decrease in [18F]FDG uptake (47%) vs. another inhibitor (16%), informing dose/compound selection [2]. | Clinical (Phase I trial) [2] |
Q3: What techniques can better identify direct protein targets and off-target effects of this compound in cells?
Advanced mass spectrometry-based thermal stability assays can improve target identification.
Here are detailed methodologies for critical experiments cited in the research.
This integrated protocol is adapted from a preclinical study that evaluated this compound in human tumor xenografts [1].
This protocol is based on improvements to mass spectrometry-based thermal stability assays (MS-TSA) like CETSA [3].
The diagrams below illustrate the key signaling pathways and experimental workflows.
Diagram: this compound inhibits MEK, but feedback activation (dashed red lines) of MAPK and PI3K pathways can cause resistance. Combining this compound with PI3K/mTOR inhibitors is a key strategy [1].
Diagram: Integrated workflow for evaluating this compound efficacy and resistance mechanisms in vivo, combining functional imaging with molecular proteomics [1].
Resistance to RO4987655 is not caused by a single mechanism but rather a network of adaptive cellular responses. The table below summarizes the primary documented mechanisms.
| Resistance Mechanism | Molecular / Pathway Alteration | Observed Experimental Context | Key Readouts |
|---|---|---|---|
| MAPK Pathway Reactivation [1] [2] | Increased phosphorylation of MEK, C-RAF, and MKK4 following initial inhibition. | K-Ras mutated human lung carcinoma xenografts (NCI-H2122) treated with this compound [1]. | ↑ pMEK, ↑ pC-RAF, ↑ pMKK4 on day 3 of treatment, correlating with rebound in FDG-PET signal. |
| PI3K-AKT Pathway Compensation [1] [3] | Upregulation of phosphorylated AKT (pAKT) and mTOR; Constitutive activation due to PIK3CA mutations (e.g., M1043V). | K-Ras mutated xenografts [1]; Colorectal cancer cell lines (DLD-1, HT-29) and acquired resistant lines (LoVo/PR) [3]. | ↑ pAKT (S473), ↑ pmTOR; Resistance reversed by adding AKT inhibitor. |
| Upregulation of Pro-Survival Signals [3] | Increased expression of Bcl-2 and Bcl-xL; Suppression of pro-apoptotic proteins like Bax and Bim. | Colorectal cancer cell lines with primary resistance (DLD-1, HT-29) treated with MEK inhibitors [3]. | No change or increase in Bcl-2/Bcl-xL; No induction of Bax/Bim upon MEKi treatment. |
Here are detailed methodologies for validating and overcoming these resistance mechanisms.
This protocol uses Reverse Phase Protein Array (RPPA) to simultaneously monitor multiple signaling nodes, as demonstrated in a study on this compound [1].
This protocol uses combinatorial inhibition to confirm the role of the PI3K-AKT pathway in resistance.
Based on the elucidated mechanisms, the most promising strategy is combination therapy.
The following diagram summarizes the core resistance mechanisms and the logical flow for developing combination strategies.
Q1: Are there specific genetic mutations that predict primary resistance to this compound? Yes, concurrent mutations that activate the PI3K-AKT pathway are strongly associated with primary resistance. For example, colorectal cancer cells with both KRAS and PIK3CA mutations (e.g., DLD-1 with KRAS G13D and PIK3CA E545K) show high levels of constitutive pAKT and are intrinsically resistant to MEK inhibitors like this compound and trametinib [3].
Q2: We observed an initial response in our in vivo model, but the tumor started regrowing. What molecular changes should we look for? This classic sign of acquired resistance is often linked to the mechanisms in the diagram above. Key changes to analyze include:
Q3: What is the utility of [18F]FDG-PET imaging in monitoring this compound response and resistance? [18F]FDG-PET can serve as a non-invasive pharmacodynamic biomarker. Studies with this compound showed a modest decrease in tumor FDG uptake as early as 2 hours post-treatment, with the greatest decrease on day 1. A subsequent rebound in FDG uptake on day 3, even as tumor volumes decreased, was correlated with molecular feedback reactivation of both MAPK and PI3K pathways, signaling the emergence of resistance [1].
The metabolic response to this compound is dynamic and involves feedback mechanisms. The key findings from preclinical and clinical studies are summarized below.
| Aspect of Change | Observed Effect | Timing | Proposed Molecular Mechanism |
|---|---|---|---|
| Tumor Glucose Uptake | Early, modest decrease in [¹⁸F]FDG uptake, followed by a rebound on Day 3 [1] [2]. | 2 hours to 3 days | Initial inhibition of the MAPK pathway, followed by reactivation of MAPK and activation of the compensatory PI3K-AKT pathway [1] [2]. |
| Plasma Metabolome (Preclinical) | Significant alterations in 21 plasma metabolites (amino acids, propionylcarnitine, phosphatidylcholines, sphingomyelins) in B-RAF mutant melanoma xenografts [3]. | After a single dose | Reversible changes reflecting the systemic metabolic impact of MAPK pathway inhibition [3]. |
| Plasma Metabolome (Clinical) | In melanoma patients, responders showed changes in lipids (phosphatidylcholines, sphingomyelins), while non-responders showed changes in amino acids [3]. | By Day 15 | Pretreatment levels of 7 specific lipids showed predictive potential for treatment response [3]. |
Here are detailed methodologies for key experiments used to study this compound's effects.
This protocol is used for non-invasive, longitudinal monitoring of tumor metabolic activity.
This high-throughput technique is used to assess the in vivo effects on MAPK/PI3K pathway components.
This protocol identifies systemic metabolic biomarkers for pharmacodynamic and predictive purposes.
Issue: Rebound in [¹⁸F]FDG uptake after initial decrease, potentially misinterpreted as resistance or treatment failure.
Issue: Inconsistent or weak [¹⁸F]FDG-PET response.
Issue: High variability in metabolomics data from patient plasma.
The following diagrams illustrate the key molecular mechanism and a generalized experimental workflow based on the studies.
Mechanism of this compound action and feedback loops
Integrated multi-omics workflow for this compound studies
The table below summarizes the key efficacy data for this compound from clinical and preclinical studies.
| Study Type / Model | Efficacy Findings | Supporting Data / Correlative Biology |
|---|
| Phase I Clinical Trial (Advanced Solid Tumors) [1] [2] | • Objective Response Rate (ORR): 24% in BRAF-mutant melanoma; 20% in BRAF wild-type melanoma; 11% in KRAS-mutant NSCLC. No response in KRAS-mutant colorectal cancer. • Metabolic Response: 69.2% of patients showed a decrease in tumor FDG uptake on PET scan by day 15. | • Evidence of target engagement with reduced ERK phosphorylation (pERK) in paired tumor biopsies. • FDG-PET served as an early pharmacodynamic biomarker of biologic activity [2]. | | Preclinical Study (K-ras-mutant Lung Carcinoma Xenografts) [3] | • Modest decrease in tumor FDG uptake observed as early as 2 hours post-treatment. • Greatest metabolic decrease on day 1, followed by a rebound on day 3. | • Rebound in FDG uptake correlated with feedback reactivation of the MAPK pathway (increased pMEK, pC-RAF) and activation of the compensatory PI3K pathway (increased pAKT) [3]. |
While head-to-head clinical data is scarce, the search results provide context on MEK inhibitors as a class and highlight challenges and strategies relevant to evaluating this compound.
For reproducibility and critical evaluation, here are the methodologies from key studies on this compound.
The following diagram illustrates the core mechanism of MEK inhibitors like this compound and the common feedback resistance mechanisms observed in preclinical studies, which can limit their long-term efficacy.
The data indicates that This compound demonstrated clear but variable clinical efficacy across different tumor types, with notable activity in melanoma. Its ability to rapidly inhibit tumor metabolism, as measured by FDG-PET, made it a useful tool for early-phase clinical trial design and for providing proof of mechanism [3] [1] [2].
A key consideration for its development, and for the MEK inhibitor class as a whole, is the management of adaptive resistance through feedback loops. The most promising strategies emerging from recent research involve rational combination therapies, such as with RTK or PI3K pathway inhibitors, to block these escape routes and achieve more durable responses [3] [4].
| Tumor Type | Mutation | Objective Response Rate (ORR) | Clinical Outcome |
|---|---|---|---|
| Melanoma | BRAF | 4 of 17 (24%) | Partial Response (PR) [1] |
| Melanoma | BRAF Wild-Type | 4 of 20 (20%) | Partial Response (PR) [1] |
| NSCLC | KRAS | 2 of 18 (11%) | Partial Response (PR) [1] |
| Colorectal Cancer | KRAS | 0 of 30 (0%) | Progressive Disease (PD) [1] |
The data in the table above comes from a multicenter phase I two-part study (dose escalation and cohort expansion), with the part 2 expansion detailed here [1].
The differential efficacy of this compound across tumor types is linked to underlying cancer biology and resistance mechanisms.
The diagram below illustrates these core mechanisms of action and resistance.
The data indicates that the mutation status (RAS vs. RAF) alone is not the sole determinant of response. The tumor lineage or tissue of origin is critically important, as evidenced by the activity in BRAF wild-type melanoma and the lack thereof in KRAS-mutant colorectal cancer [1].
This guide compares the efficacy of the MEK inhibitor RO4987655 by examining its effects on tumor volume and metabolic activity (as measured by FDG-PET). The data synthesizes findings from preclinical and early clinical studies, highlighting the value of functional imaging as a pharmacodynamic biomarker.
The table below summarizes the core quantitative findings on this compound's effects, illustrating the temporal relationship between FDG uptake and tumor volume.
| Assessment Metric | Experimental Context | Key Findings on this compound | Timing of Observed Effect | Interpretation & Significance |
|---|---|---|---|---|
| FDG Uptake (Metabolic Activity) | Preclinical (Human lung carcinoma xenografts) [1] [2] [3] | Modest decrease post-treatment; Greatest decrease observed on Day 1; Rebound in uptake seen on Day 3. | As early as 2 hours; primary effect at Day 1 | Indicates rapid pharmacodynamic response and potential activation of compensatory pathways. |
| Clinical (Phase I Trial) [4] | Mean amplitude of decrease in FDG uptake from baseline to Cycle 1, Day 15 was 47%. | Cycle 1, Day 15 (≈2 weeks) | Confirms strong biologic activity at the recommended phase II dose in humans. | |
| Tumor Volume | Preclinical (Human lung carcinoma xenografts) [1] [2] [3] | Decrease in tumor volume, observed in parallel with the rebound in FDG uptake on Day 3. | Day 3 onwards | Demonstrates that anatomical reduction follows the initial metabolic response and rebound. |
The most detailed mechanistic insights come from a preclinical study using K-ras-mutated human lung carcinoma (NCI-H2122) xenograft models [1] [2] [3].
Experimental Protocol:
Key Findings:
A pivotal clinical study directly compared the biologic activity of this compound with another MEK inhibitor, RO5126766, using FDG-PET as a primary pharmacodynamic biomarker [4].
Experimental Protocol:
Key Findings on this compound:
The following diagram illustrates the core signaling pathways targeted by this compound and the feedback mechanism that explains the observed FDG-PET data.
The data on this compound provides critical insights for researchers designing clinical trials for targeted therapies.
| Parameter | Summary of Findings |
|---|---|
| Trial Design | Phase I dose-escalation (3+3 design) in Japanese patients with advanced solid tumors [1]. |
| Dosing | Single dose followed by continuous once-daily (1, 2, 4 mg QD) or twice-daily (4, 5, 6.5 mg BID) dosing in 28-day cycles [1]. |
| Maximum Tolerated Dose (MTD) | 8 mg/day (4 mg BID) [1]. |
| Dose-Limiting Toxicity (DLT) | Grade 3 creatine phosphokinase (CPK) elevation [1]. |
| Most Common Related Adverse Events | Dermatitis acneiform, CPK elevation, and eye disorders [1]. |
| Progression-Free Survival (PFS) | One patient with esophageal cancer had a confirmed partial response. Seven patients (28%) had progression-free survival longer than 16 weeks [1]. |
| Pharmacokinetics (PK) | Plasma concentration increased in a dose-proportional manner. Half-life ranged from 4.32 to 21.1 hours. Steady-state was reached by Cycle 1, Day 8 [1]. |
| Pharmacodynamics (PD) | Inhibition of pERK in peripheral blood mononuclear cells (PBMCs) increased in a dose-dependent manner [1]. |
While the search results do not contain a direct head-to-head clinical trial comparing this compound with other MEK inhibitors, they provide context on the development and use of other agents in this class.
For your guide, here are the key experimental protocols and methodologies from the this compound Phase I study.
Here are the DOT scripts to generate diagrams for your guide, created according to your specifications.
This diagram illustrates the MAPK pathway that this compound inhibits.
This diagram outlines the key stages of the Phase I trial.
The following tables summarize the key pharmacodynamic biomarkers for RO4987655 and their correlation with clinical outcomes.
Table 1: Pharmacodynamic Biomarkers for this compound
| Biomarker Category | Specific Biomarkers | Direction of Change with this compound | Assay/Technology | Context (Preclinical/Clinical) |
|---|---|---|---|---|
| Metabolic Imaging | Tumor [18F]FDG uptake | Modest decrease at 2h; greatest decrease on Day 1; rebound on Day 3 | [18F]FDG-PET imaging | Preclinical (K-ras mutated lung carcinoma xenografts) |
| Plasma Metabolomics | Amino acids, Propionylcarnitine | Changes reversed by this compound | Quantitative mass spectrometry | Preclinical (B-RAF mutant melanoma xenografts) [1] |
| Plasma Metabolomics | Phosphatidylcholines, Sphingomyelins | Changes reversed by this compound | Quantitative mass spectrometry | Preclinical (B-RAF mutant melanoma xenografts) [1] |
| Pathway Signaling | pERK1/2, pMKK4, pmTOR | Down-regulated on Day 1 | Reverse Phase Protein Array (RPPA) | Preclinical (K-ras mutated xenografts) [2] |
| Pathway Signaling | pMEK, pC-RAF, pAKT | Up-regulated on Day 3 (feedback/reactivation) | Reverse Phase Protein Array (RPPA) | Preclinical (K-ras mutated xenografts) [2] |
Table 2: Correlation with Clinical Outcome
| Biomarker Category | Correlation with Clinical Outcome | Study Details |
|---|---|---|
| Plasma Metabolomics | Predictive Potential: Pretreatment levels of 7 specific lipids were statistically significantly able to predict objective tumor responses [1]. | Patients with advanced melanoma [1]. |
| Plasma Metabolomics | Pharmacodynamic Utility: On-treatment changes in amino acids were observed in patients with disease progression, but not in responders. In contrast, changes in phosphatidylcholines and sphingomyelins were observed in responders [1]. | Patients with advanced melanoma [1]. |
| Metabolic Imaging | Pharmacodynamic Utility: A rebound in [18F]FDG uptake on Day 3 was linked to reactivation of the MAPK pathway and activation of the compensatory PI3K pathway, a potential mechanism for resistance [2]. | Preclinical model (K-ras mutated xenografts); provides rationale for clinical monitoring [2]. |
Here are the methodologies for the key experiments cited in the tables.
Preclinical [18F]FDG-PET Imaging [2]
Plasma Metabolomic Profiling [1]
Signaling Pathway Analysis (RPPA) [2]
The experimental data reveals a key resistance mechanism. The diagram below illustrates the signaling pathway targeted by this compound and the feedback loops that can lead to reduced drug sensitivity.
The following table summarizes the key metabolic biomarkers altered by this compound treatment and their potential utility, as identified in a preclinical study [1].
| Biomarker Category | Specific Metabolites | Change with this compound | Observed In | Potential Utility |
|---|---|---|---|---|
| Amino Acids | Multiple amino acids | Significantly altered | B-RAF mutant melanoma xenografts; Non-tumor-bearing animals; U87MG glioblastoma xenografts | Pharmacodynamic (PD): Changes observed in non-responders and non-mutant models [1] |
| Propionylcarnitine | Propionylcarnitine | Significantly altered | B-RAF mutant melanoma xenografts; Non-tumor-bearing animals; U87MG glioblastoma xenografts | Pharmacodynamic (PD): Changes observed in non-mutant models [1] |
| Lipids | Phosphatidylcholines, Sphingomyelins (7 lipids) | Significantly altered | B-RAF mutant melanoma xenografts | Predictive: Pretreatment levels could distinguish future responders; Changes post-treatment were seen in responders [1] |
The data in the table above is primarily derived from a detailed preclinical study that used mass spectrometry-based metabolomics. Below is a summary of the key experimental methodologies [1].
Other research has investigated the use of non-invasive imaging for monitoring response to this compound. One preclinical study on K-ras-mutated human lung carcinoma xenografts used [18F]FDG-PET imaging, which measures tumor glucose uptake [2] [3].
To understand the mechanism behind these biomarker changes, it's helpful to know the target of this compound. The diagram below illustrates the key pathway.
This compound is a potent and selective allosteric inhibitor of MEK1 [2] [3] [4], a key protein in the MAPK signaling cascade. This pathway regulates fundamental cellular processes like proliferation and survival, and its overactivation is common in cancers like melanoma and lung cancer [5] [4]. By inhibiting MEK, this compound blocks signal transduction through this pathway.
The research data suggests that metabolic biomarkers, particularly specific lipids, hold promise for the clinical development of this compound.